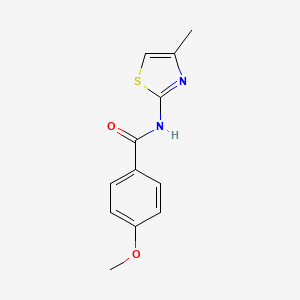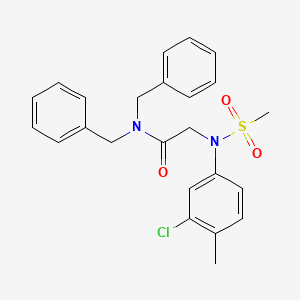
6-phenyl-N-(2-phenylethyl)-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-N-(2-phenylethyl)-3-pyridazinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. Studies have shown that this compound can modulate the expression of certain genes that are involved in cancer cell growth and survival. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. These effects make this compound a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine for lab experiments is its potent anti-cancer activity. This compound has been found to exhibit activity against a range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a versatile compound for a range of research applications.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity. This compound has been found to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine. One area of research is the development of new drugs based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial properties, which could be useful for the development of new drugs for a range of diseases.
Another area of research is the elucidation of the mechanism of action of this compound. While some studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation and survival, the exact mechanism of action is not fully understood. Further research in this area could lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound exhibits potent anti-cancer activity, anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs. While there are some limitations to using this compound in lab experiments, further research in this area could lead to the development of new drugs that could have a significant impact on human health.
Métodos De Síntesis
The synthesis of 6-phenyl-N-(2-phenylethyl)-3-pyridazinamine involves a multistep reaction process. The starting material for the synthesis is 2-phenylethylamine, which is reacted with 2-bromoacetophenone to form N-(2-phenylethyl)-2-bromoacetamide. This intermediate is then reacted with hydrazine hydrate to form this compound. The synthesis method for this compound has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
6-phenyl-N-(2-phenylethyl)-3-pyridazinamine has been widely studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound exhibits potent anti-cancer activity against a range of cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
6-phenyl-N-(2-phenylethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-3-7-15(8-4-1)13-14-19-18-12-11-17(20-21-18)16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVDHINYRROUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)


![4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)
![4-biphenylyl{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6099001.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6099004.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6099010.png)
![4-[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B6099018.png)
![5-[(benzylthio)methyl]-4-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6099024.png)

![6-{1-[(6-phenoxypyridin-3-yl)methyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6099028.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-methyl-2-thiophenecarboxamide](/img/structure/B6099038.png)